molecular formula C15H17NOS B2645827 (E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one CAS No. 2035021-52-2

(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

Cat. No. B2645827
CAS RN: 2035021-52-2
M. Wt: 259.37
InChI Key: HSTUTVRANYGBLZ-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of azabicyclo[2.2.1]heptane . Azabicyclo[2.2.1]heptane is a class of organic compounds known as bridged compounds. They contain a ring system that is made up of at least two rings, where the rings share more than two atoms .


Synthesis Analysis

The synthesis of new azabicyclo[2.2.1]heptane derivatives has been reported . These derivatives contain a pyridinyl substituent at the bridgehead position and have been synthesized via an efficient ten chemical steps pathway .

Scientific Research Applications

Cefamandole in Urology Cefamandole, a cephalosporin derivative, showcases pharmacokinetic properties making it suitable for treating complicated urinary tract infections. Its biological half-lives, determined in three groups based on dose and administration method, range from 34 to 57 minutes. This antibiotic demonstrates high activity against most causative bacteria in such infections. For complicated cases, a dosage regimen of 3g thrice daily is recommended over 1g thrice daily, highlighting its therapeutic potential in urological applications (Zinati Ah & Naber Kg, 1980).

Pharmacokinetics of Apalcillin The study of apalcillin, another antibiotic, in human subjects revealed significant insights. After administration, plasma levels of apalcillin decreased notably within 90 minutes, and the terminal half-life of elimination from plasma was calculated to be around 1.0 hour. The research emphasized that no cumulation occurs with repetitive dosing, and therapeutic levels are achieved quickly after infusion. Approximately 20% of the administered dose is found in urine, marking the completion of urinary excretion 10 hours post-application (U. Busch et al., 1982).

Pharmacokinetics of DU-6859a DU-6859a, investigated for its pharmacokinetics and tolerance, was well received by healthy male volunteers. The rapid absorption, evident dose-dependent area under the curve, and significant urinary recovery of the unchanged drug within 48 hours demonstrate its pharmacokinetic viability. Additionally, the study confirmed that food intake does not significantly alter the drug's absorption, and there's virtually no drug accumulation with multiple dosing, marking it as a well-tolerated and pharmacokinetically stable fluoroquinolone (M. Nakashima et al., 1995).

properties

IUPAC Name

(E)-2-methyl-3-phenyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-11(7-12-5-3-2-4-6-12)15(17)16-9-14-8-13(16)10-18-14/h2-7,13-14H,8-10H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTUTVRANYGBLZ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.